molecular formula C9H10N2S B13136667 2-(Aminomethyl)benzo[b]thiophen-3-amine

2-(Aminomethyl)benzo[b]thiophen-3-amine

Cat. No.: B13136667
M. Wt: 178.26 g/mol
InChI Key: HDKQKNMMZHBYPI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[b]thiophen-3-amine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[b]thiophen-3-amine typically involves the formation of the benzothiophene core followed by functionalization. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. For example, the Suzuki–Miyaura coupling reaction is widely used for the formation of carbon-carbon bonds in the synthesis of benzothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzothiophene ring .

Scientific Research Applications

2-(Aminomethyl)benzo[b]thiophen-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)benzo[b]thiophen-3-amine include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific functional groups and their positions on the benzothiophene ring. These unique structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(aminomethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C9H10N2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5,10-11H2

InChI Key

HDKQKNMMZHBYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CN)N

Origin of Product

United States

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